5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxadiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can yield the oxadiazole ring . The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
Oxidation: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid.
Reduction: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol.
Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-thiadiazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the design of bioactive molecules and advanced materials .
Biological Activity
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is known for its wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. The introduction of the trifluoromethyl group enhances these properties by increasing lipophilicity and modifying the electronic characteristics of the molecule .
Anticancer Activity
Studies have shown that 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds derived from this structure demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal carcinoma) .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells. Flow cytometry results indicated that they activate caspase pathways and increase p53 expression levels, leading to programmed cell death .
Antimicrobial Activity
The antimicrobial properties of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives are also noteworthy:
- Antibacterial Effects : Certain derivatives have shown strong antibacterial activity against pathogens like Xanthomonas oryzae, with effective concentrations (EC50) significantly lower than traditional antibiotics .
- Fungal Inhibition : The compound has demonstrated antifungal activity against Rhizoctonia solani, suggesting potential applications in agricultural settings as well .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the potency of these compounds. For example, modifications at different positions on the oxadiazole ring can lead to significant variations in biological activity .
- Molecular Docking Studies : Computational studies reveal that these compounds interact favorably with various biological targets, including topoisomerase I and carbonic anhydrases. This interaction is crucial for their antiproliferative effects .
Case Studies
Several studies have specifically investigated the biological activities of this compound:
- Study on Anticancer Activity :
- Study on Antibacterial Activity :
Data Summary
Compound | Activity Type | Cell Line/Pathogen | IC50/EC50 Value |
---|---|---|---|
5a | Anticancer | HeLa | ~10 µM |
5b | Anticancer | HCT-116 | ~20 µM |
5u | Antibacterial | Xanthomonas oryzae | 19 µg/mL |
5v | Antibacterial | Xanthomonas oryzae pv. oryzicola | 21.78 µg/mL |
Properties
CAS No. |
2097068-71-6 |
---|---|
Molecular Formula |
C4HF3N2O2 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h1H |
InChI Key |
FBMAWNWCDALKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NOC(=N1)C(F)(F)F |
Origin of Product |
United States |
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